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Compound of Interest

Compound Name:
1-Benzyl-1H-pyrrole-2-

carbaldehyde

Cat. No.: B102116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques for the

characterization of 1-Benzyl-1H-pyrrole-2-carbaldehyde (CAS No: 18159-24-5).[1][2]

Detailed protocols for spectroscopic and chromatographic analyses are presented, along with

expected data based on the analysis of structurally similar compounds.
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Property Value Reference

Chemical Name
1-Benzyl-1H-pyrrole-2-

carbaldehyde
[1]

CAS Number 18159-24-5 [1][2]

Molecular Formula C₁₂H₁₁NO [1][2]

Molecular Weight 185.23 g/mol [1][2]

Structure

PubChem

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1-Benzyl-1H-pyrrole-2-
carbaldehyde, providing detailed information about the hydrogen and carbon framework.

2.1.1. Expected ¹H NMR Data (400 MHz, CDCl₃)

The expected chemical shifts (δ) are predicted based on the analysis of pyrrole-2-carbaldehyde

and other N-substituted pyrroles.
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Protons
Expected Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde (-CHO) 9.5 - 9.7 s -

Pyrrole H5 7.0 - 7.2 dd ~2.6, ~1.5

Pyrrole H3 6.8 - 7.0 dd ~3.8, ~1.5

Pyrrole H4 6.2 - 6.4 dd ~3.8, ~2.6

Benzyl (-CH₂-) 5.5 - 5.7 s -

Aromatic (C₆H₅) 7.2 - 7.4 m -

2.1.2. Expected ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Expected Chemical Shift (ppm)

Aldehyde (-CHO) 180 - 182

Pyrrole C2 132 - 134

Pyrrole C5 125 - 127

Pyrrole C3 118 - 120

Pyrrole C4 110 - 112

Benzyl (-CH₂-) 52 - 54

Aromatic (ipso-C) 136 - 138

Aromatic (ortho-C) 128 - 130

Aromatic (meta-C) 127 - 129

Aromatic (para-C) 126 - 128

2.1.3. Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 1-Benzyl-1H-pyrrole-2-carbaldehyde in

approximately 0.6 mL of deuterated chloroform (CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.

2.2.1. Expected FT-IR Absorption Bands

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C=O Stretch (Aldehyde) 1660 - 1680 Strong

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic -CH₂-) 2850 - 2960 Medium

C=C Stretch (Aromatic/Pyrrole) 1450 - 1600 Medium-Strong

C-N Stretch 1300 - 1350 Medium

2.2.2. Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: Prepare a thin film of the neat compound on a KBr plate or acquire the

spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups of the molecule.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

2.3.1. Expected Mass Spectrometry Data (Electron Ionization - EI)

Fragment Expected m/z Interpretation

[M]⁺ 185 Molecular Ion

[M-1]⁺ 184 Loss of H from aldehyde

[M-29]⁺ 156 Loss of CHO group

[M-C₇H₇]⁺ 94 Loss of benzyl group

[C₇H₇]⁺ 91 Benzyl cation (tropylium ion)

2.3.2. Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by

Gas Chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected

fragments (e.g., m/z 50-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of 1-Benzyl-1H-pyrrole-2-carbaldehyde and

for quantitative analysis.

3.1.1. Proposed HPLC Method
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Parameter Condition

Column
C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5

µm)

Mobile Phase
Isocratic mixture of Acetonitrile and Water (e.g.,

60:40 v/v)

Flow Rate 1.0 mL/min

Detection UV at 254 nm and 280 nm

Injection Volume 10 µL

Column Temperature 25 °C

3.1.2. Experimental Protocol: HPLC Analysis

Standard Preparation: Prepare a stock solution of 1-Benzyl-1H-pyrrole-2-carbaldehyde in

the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

known concentration within the calibration range.

Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the

standards and the sample.

Data Analysis: Determine the retention time of the main peak. Calculate the purity of the

sample by comparing the peak area to the total area of all peaks. Quantify the amount of the

compound in the sample using the calibration curve.

Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the characterization of 1-Benzyl-1H-
pyrrole-2-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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